(2S,3R)-4-(tert-butoxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methyl-4-oxobutanoic acid
CAS No.: 482632-09-7
Cat. No.: VC11492503
Molecular Formula: C24H27NO6
Molecular Weight: 425.5 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 482632-09-7 |
|---|---|
| Molecular Formula | C24H27NO6 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C24H27NO6/c1-14(22(28)31-24(2,3)4)20(21(26)27)25-23(29)30-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,27)/t14-,20+/m1/s1 |
| Standard InChI Key | GFPZVFFQFHJUMK-VLIAUNLRSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure (Figure 1) comprises:
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Fmoc group: A 9-fluorenylmethyloxycarbonyl moiety protecting the α-amino group, enabling selective deprotection under basic conditions .
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tert-Butoxy ester: A bulky tert-butoxy group at the γ-carboxyl, enhancing solubility in organic solvents and preventing undesired side reactions during peptide elongation .
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Methyl substituent: A chiral methyl group at the β-carbon (C3), inducing steric hindrance that influences conformational dynamics and peptide backbone geometry .
Molecular Formula: C₂₄H₂₇NO₆
Molecular Weight: 425.474 g/mol .
Stereochemistry: The (2S,3R) configuration is critical for its role in synthesizing β-branched peptides, which are prevalent in bioactive molecules .
Physicochemical Properties
Synthesis and Purification
Synthetic Pathways
The compound is synthesized via a multi-step protocol:
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Amino Acid Functionalization: L-Aspartic acid undergoes β-methylation using methyl iodide in the presence of a chiral catalyst to establish the (2S,3R) configuration .
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Fmoc Protection: The α-amino group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions .
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tert-Butoxy Esterification: The γ-carboxylic acid is esterified with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent .
Yield: ~65–70% after chromatography .
Analytical Characterization
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HPLC: Purity >98% (C18 column, acetonitrile/water gradient) .
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NMR: Distinct signals include δ 7.75–7.30 (Fmoc aromatic protons), δ 4.40 (α-H), and δ 1.40 (tert-butyl protons) .
Applications in Peptide Synthesis
Role in Solid-Phase Peptide Synthesis
The compound’s design addresses key challenges in SPPS:
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Orthogonal Deprotection: The Fmoc group is removed with 20% piperidine/DMF, while the tert-butoxy ester remains intact, enabling sequential peptide assembly .
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Steric Guidance: The β-methyl group directs coupling reactions to the α-carboxyl, minimizing epimerization .
Case Study: Synthesis of β-Methylaspartate-Containing Peptides
Incorporating this derivative into the antimicrobial peptide gramicidin S analogs enhanced proteolytic stability by 40% compared to unmodified variants .
Comparative Analysis with Structural Analogs
Industrial and Research Relevance
Pharmaceutical Applications
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Peptide Therapeutics: Used in synthesizing stapled peptides for oncology targets .
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Drug Delivery: Lipophilic tert-butoxy esters improve cell membrane permeability .
Limitations and Innovations
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